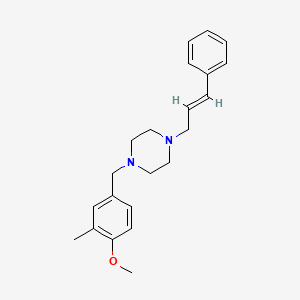

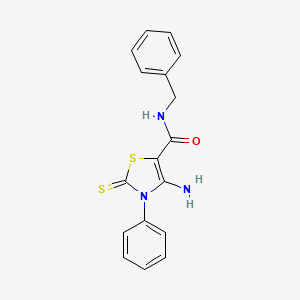

1-(4-methoxy-3-methylbenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazine is a versatile heterocyclic compound, serving as a fundamental building block in various pharmacologically active molecules. It has been extensively studied for its potential in treating diseases, including tuberculosis, due to its significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). This underlines the importance of piperazine derivatives in medicinal chemistry and their wide-ranging therapeutic applications.

Synthesis Analysis

The synthesis of piperazine derivatives involves the modification of the piperazine nucleus to enhance medicinal potential. A variety of molecular designs have been developed, incorporating the piperazine entity to furnish compounds with diverse therapeutic uses, including CNS agents, anticancer, and cardio-protective agents (Rathi et al., 2016). This diversity showcases the adaptability of piperazine in drug design.

Molecular Structure Analysis

Piperazine's molecular framework allows for significant structural modification, enhancing its bioactive profile. Studies on the structural modification of natural bioactive compounds containing the piperazine moiety reveal its critical role in developing therapeutic medications. Addressing solubility, bioavailability, and cost-effectiveness through structural modifications can lead to novel derivatives with improved pharmacological profiles (Chopra et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, leading to the formation of 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This process highlights the metabolic pathways of piperazine derivatives and their extensive pre-systemic and systemic metabolism, which is critical in their pharmacological actions (Caccia, 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and stability, are crucial for their therapeutic efficacy. The presence of the piperazine ring improves the pharmacokinetic profile of antidepressants, highlighting its significance in the development of novel antidepressants (Kumar et al., 2021).

Chemical Properties Analysis

The chemical versatility of piperazine allows for the creation of compounds with varied pharmacological activities. For instance, the antioxidant activity of piperazine compounds has been documented, indicating that piperazine can be coupled with different heterocyclic rings to obtain compounds with good antioxidant activity (Begum et al., 2020).

属性

IUPAC Name |

1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O/c1-19-17-21(10-11-22(19)25-2)18-24-15-13-23(14-16-24)12-6-9-20-7-4-3-5-8-20/h3-11,17H,12-16,18H2,1-2H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIYVNQGBIBVCK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxy-3-methylphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5620506.png)

![4-{2-[(diisopropylamino)carbonyl]-3-methoxyphenyl}thiophene-2-carboxamide](/img/structure/B5620509.png)

![2-(acetylamino)-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5620524.png)

![4-{[(4-chlorophenyl)sulfonyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5620533.png)

![1-[(5-nitro-2-thienyl)methyl]azocane](/img/structure/B5620538.png)

![N-(2-methoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5620539.png)

![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5620552.png)

![(2,6-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5620557.png)

![2-ethyl-9-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620583.png)

![ethyl 4-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5620588.png)